![molecular formula C19H18ClFN4O2 B13563749 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluorophenoxy, pyridinyl, and pyrazolyl groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridinyl intermediate: This involves the reaction of 4-fluorophenol with 3-chloropyridine under basic conditions to form 6-(4-fluorophenoxy)pyridine.
Introduction of the pyrazolyl group: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst to form the desired pyrazolyl derivative.
Acetamide formation: Finally, the compound is treated with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- **2-chloro-N-{[6-(4-methoxyphenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Uniqueness
2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and fluorophenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H18ClFN4O2 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
2-chloro-N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClFN4O2/c1-24-11-15(10-23-24)13-25(19(26)8-20)12-14-2-7-18(22-9-14)27-17-5-3-16(21)4-6-17/h2-7,9-11H,8,12-13H2,1H3 |
InChI 键 |
FKXFMBXCMVRZIR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)CN(CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


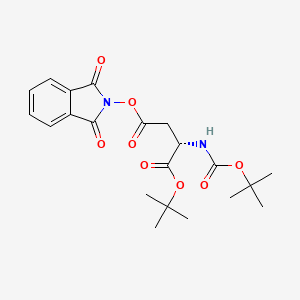
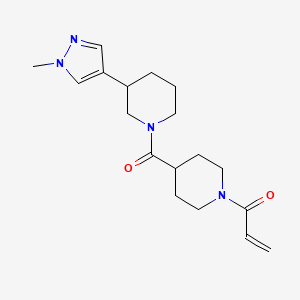
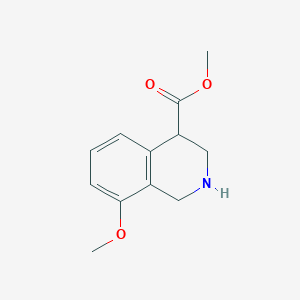
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
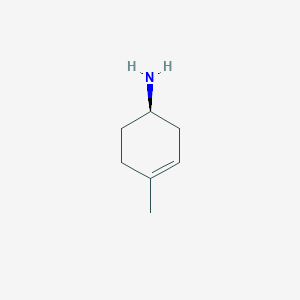
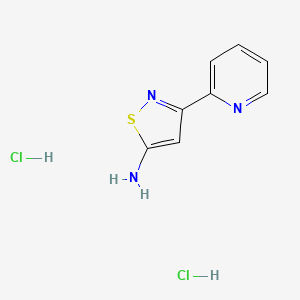
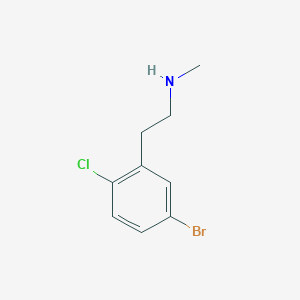
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
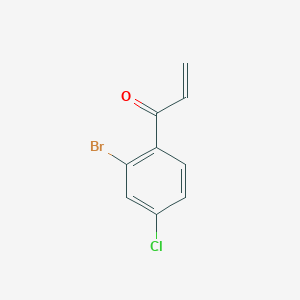
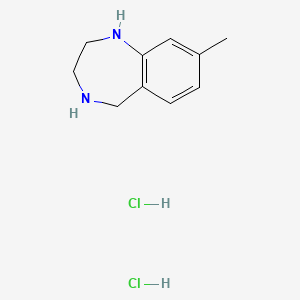
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
